molecular formula C22H27N3O3 B2921834 1-(4-Methoxyphenethyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1172479-11-6

1-(4-Methoxyphenethyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2921834
CAS No.: 1172479-11-6
M. Wt: 381.476
InChI Key: PMXZADCTGXQOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenethyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a phenethyl group, a urea moiety, and a tetrahydroquinoline ring system, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenethyl group and the tetrahydroquinoline core. One common approach is to first synthesize 4-methoxyphenethylamine, which is then reacted with an appropriate isocyanate derivative to form the urea linkage. The tetrahydroquinoline core can be constructed through a cyclization reaction involving a propyl-substituted aniline derivative.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Purification steps such as recrystallization or chromatography would be necessary to obtain the final product in high purity.

Types of Reactions:

  • Oxidation: The phenethyl group can undergo oxidation to form the corresponding phenylacetic acid derivative.

  • Reduction: The urea moiety can be reduced to form the corresponding amine.

  • Substitution: The tetrahydroquinoline core can undergo substitution reactions at various positions, leading to a range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Phenylacetic acid derivatives.

  • Reduction: Primary or secondary amines.

  • Substitution: A variety of substituted tetrahydroquinolines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.

  • Industry: Its unique structure may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors that interact with the phenethyl or urea moieties. The pathways involved might include modulation of signaling cascades or inhibition of specific biochemical reactions.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)ethanol

  • 1-(4-Methoxyphenyl)propan-1-one

  • 1-(4-Methoxyphenyl)urea

Uniqueness: 1-(4-Methoxyphenethyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea stands out due to its unique combination of functional groups and structural features. This combination may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-3-14-25-20-10-7-18(15-17(20)6-11-21(25)26)24-22(27)23-13-12-16-4-8-19(28-2)9-5-16/h4-5,7-10,15H,3,6,11-14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXZADCTGXQOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.